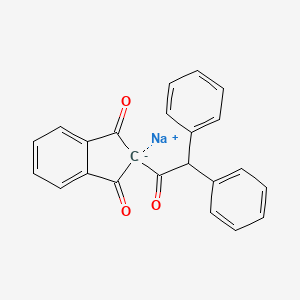![molecular formula C13H10FNO B13423546 4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is a Schiff base compound, characterized by the presence of a C=N bond formed through the condensation of an aromatic amine and an aromatic aldehyde. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 typically involves the condensation reaction between 4-fluoroaniline and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 involves its ability to form stable complexes with metal ions through its Schiff base structure. The C=N bond and the hydroxyl group provide coordination sites for metal ions, influencing the electronic properties of the resulting complexes. These interactions can affect various molecular pathways, including enzymatic activities and redox processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxybenzylidene)isonicotinohydrazone: Another Schiff base with similar coordination properties.
N-(4-Hydroxybenzylidene)-4-ferrocenylaniline: Known for its applications in materials science.
Uniqueness
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other Schiff bases. This makes it particularly valuable in the development of materials with specific electronic and optical characteristics .
Eigenschaften
Molekularformel |
C13H10FNO |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
4-[(4-fluorophenyl)iminomethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i1+1,2+1,7+1,8+1,10+1,13+1 |
InChI-Schlüssel |
VNNJGDYPPLXJFF-WCAZBZEQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)



![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)







![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)

